7-methyl-4-phenyl-5-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
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Overview
Description
7-METHYL-4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance the biological activity and stability of organic molecules. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-phenylcoumarin with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
7-METHYL-4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 7-METHYL-4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylcoumarin: Lacks the trifluoromethyl group, resulting in different biological activity and stability.
3-(Trifluoromethyl)benzyl bromide: Used as a starting material in the synthesis of the target compound.
Coumarin derivatives: Share a similar core structure but differ in functional groups and biological properties.
Uniqueness
The presence of the trifluoromethyl group in 7-METHYL-4-PHENYL-5-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-2H-CHROMEN-2-ONE distinguishes it from other similar compounds, providing enhanced biological activity and stability. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H17F3O3 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
7-methyl-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H17F3O3/c1-15-10-20(29-14-16-6-5-9-18(12-16)24(25,26)27)23-19(17-7-3-2-4-8-17)13-22(28)30-21(23)11-15/h2-13H,14H2,1H3 |
InChI Key |
HPUIRPFZUFNDQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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